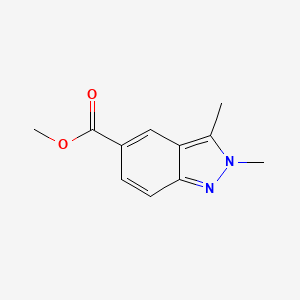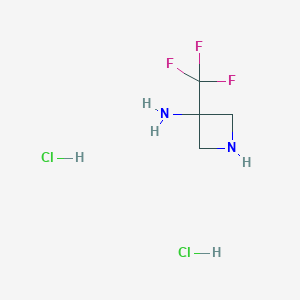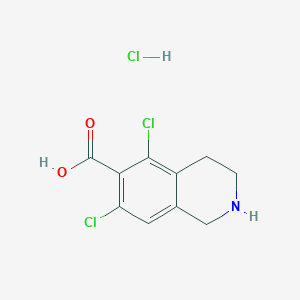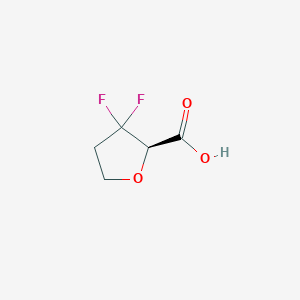
(2R)-3,3-Difluorooxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information about its reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Deoxyfluorination of Carboxylic Acids
Research by Wang et al. (2021) introduced 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method facilitates the transformation of different carboxylic acids into their corresponding acyl fluorides under neutral conditions, highlighting its potential in synthesizing acyl fluorides efficiently (Wang, X., Wang, F., Huang, F., Ni, C., & Hu, J., 2021).
NMR Characterization of Perfluorinated Monomers
Zhang et al. (2013) conducted multidimensional NMR characterization of perfluorinated monomers and their precursors, including perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid. This study utilized advanced NMR techniques to elucidate the structures of perfluorinated compounds, contributing to a better understanding of their chemical properties and the impact of fluorination on their structural characteristics (Zhang, B., Li, L., Mikeš, F., Koike, Y., Okamoto, Y., & Rinaldi, P., 2013).
Synthesis of Trifluoromethyl-Substituted Compounds
Cottet et al. (2003) explored rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This study provided recommendable routes for synthesizing compounds with trifluoromethyl groups, illustrating the versatility of fluorinated compounds in organic synthesis (Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M., 2003).
Electrochemical Fluorination
Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives derived from oxolane-2-yl-carboxylic acid. This research highlighted the potential of electrochemical fluorination in obtaining perfluoro(oxolane-2-yl-carbonylfluoride) and other fluorinated compounds, demonstrating the applicability of electrochemical methods in fluorine chemistry (Takashi, A., Tamura, M., & Sekiya, A., 2005).
Stereoselective Preparation of Fluorinated Compounds
Yoshinari et al. (2011) described the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives. This work emphasizes the importance of stereochemistry in the synthesis of fluorinated amino acids and their incorporation into peptides, highlighting the role of fluorinated compounds in medicinal chemistry and drug design (Yoshinari, T., Gessier, F., Noti, C., Beck, A., & Seebach, D., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3,3-difluorooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLILKVHHFMIWOP-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)
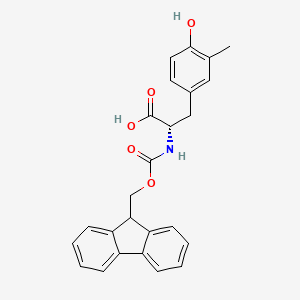


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)

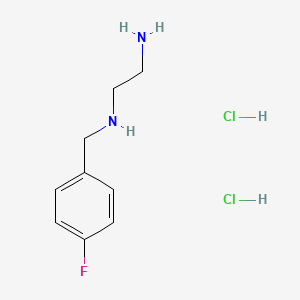
![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)
